molecular formula C5H5F2N3 B1611434 2,6-Difluoropyridine-3,4-diamine CAS No. 60186-25-6

2,6-Difluoropyridine-3,4-diamine

Cat. No. B1611434
CAS RN: 60186-25-6
M. Wt: 145.11 g/mol
InChI Key: AMIIXVYIKWCZCP-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine-3,4-diamine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. It is a pyridine derivative that has two fluorine atoms attached to the 2 and 6 positions and an amino group attached to the 3 and 4 positions. The compound has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are discussed in

Scientific Research Applications

Synthesis and Polymer Applications

  • Synthesis of Poly(pyridine-imide) : A study by Liaw, Wang, & Chang (2007) discusses the synthesis of a new diamine containing a pyridine heterocyclic group, used in the preparation of poly(pyridine-imide). This polymer showed good solubility, thermal stability, and dielectric properties.
  • Fluorinated Polyimides : Research by Madhra et al. (2002) focuses on novel diamine monomers leading to fluorinated polyimides with excellent solubility and thermal stability.

Optical and Electrochemical Properties

  • Optical Properties of Polyimides : Guan et al. (2014) synthesized novel fluorinated polyimides with good solubility and outstanding mechanical, dielectric, and optical properties.
  • Polyimide Films with Fluorescence : A study by Wang et al. (2008) describes the synthesis of polyimides with high thermal and mechanical properties, exhibiting fluorescence upon protonation.

Chemosensors and Coordination Chemistry

  • Fluorescent Polyimide Chemosensor : Research by Wang, Liou, & Liaw (2008) demonstrates the use of a novel diamine in creating a polyimide film that acts as a fluorescent acid chemosensor.
  • Coordination Chemistry of Pyridines : A study by Halcrow (2005) reviews the synthesis of pyridine derivatives and their complex chemistry, including applications in luminescent lanthanide compounds.

Other Applications

  • Coordination Polymers as Luminescent Probes : Zhao et al. (2004) investigated heterometallic coordination polymers with potential use as luminescent probes of specific metal ions (Zhao et al., 2004).
  • Ir(III) Complexes for Data Security Protection : A study by Song et al. (2016) explores heteroleptic cationic Ir(III) complexes with applications in smart luminescent materials for data security.

Mechanism of Action

Target of Action

2,6-Difluoropyridine-3,4-diamine is a biochemical reagent Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique way due to the presence of fluorine atoms.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biological active compounds , suggesting that they may play a role in a variety of biochemical pathways.

Pharmacokinetics

The compound’s physical properties such as its liquid form, boiling point of 1245 °C/743 mmHg (lit), and density of 1268 g/mL at 25 °C (lit) could potentially influence its pharmacokinetic properties.

Result of Action

Given its use as a biochemical reagent , it’s likely that the compound plays a role in various biochemical reactions.

Action Environment

The compound’s storage conditions (pure form -20°c 3 years, 4°c 2 years, in solvent -80°c 6 months, -20°c 1 month ) suggest that temperature could be a significant environmental factor influencing its stability.

properties

IUPAC Name

2,6-difluoropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIIXVYIKWCZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467162
Record name 2,6-difluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60186-25-6
Record name 2,6-Difluoro-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60186-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-difluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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